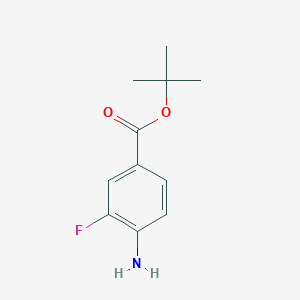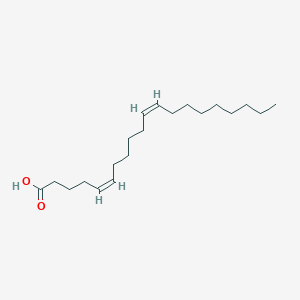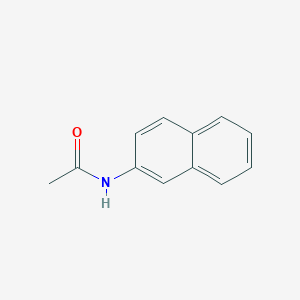
Chlorure de tigloyle
Vue d'ensemble
Description
(E)-2-Methylcrotonoyl chloride, also known as (E)-2-Methylcrotonoyl chloride, is a useful research compound. Its molecular formula is C5H7ClO and its molecular weight is 118.56 g/mol. The purity is usually 95%.
The exact mass of the compound (E)-2-Methylcrotonoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (E)-2-Methylcrotonoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-Methylcrotonoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de molécules bioactives
Le chlorure de tigloyle est utilisé dans la synthèse de molécules bioactives, en particulier dans la création de triterpénoïdes de type barrigenol (BAT). Ces composés ont montré une activité antitumorale, anti-inflammatoire et anti-Alzheimer prometteuse . Le groupe tigloyle peut être attaché à différentes positions sur les BAT, influençant ainsi leur activité biologique et leur puissance.
Activité antitumorale
L’une des applications significatives du this compound est le développement d’agents antitumoraux. Une étude a démontré qu’un composé avec une unité tigloyle liée à la position C-16 présentait une activité inhibitrice puissante contre la lignée cellulaire humaine du cancer du sein (MCF-7) et la lignée cellulaire du cancer du col de l’utérus (HeLa), comparable au contrôle positif, le chlorhydrate de doxorubicine . Ce composé a également montré une toxicité hémolytique réduite, ce qui en fait un candidat potentiel pour des médicaments antitumoraux plus sûrs.
Analyse chimique et contrôle qualité
Le this compound est impliqué en chimie analytique comme réactif pour la synthèse de normes et de dérivés utilisés en analyse par chromatographie en phase gazeuse-spectrométrie de masse (GC-MS). Cela aide à l’identification et à la quantification de mélanges complexes dans divers échantillons .
Propriétés
IUPAC Name |
(E)-2-methylbut-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h3H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNLYEHIVPWOHK-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299929 | |
| Record name | (2E)-2-Methyl-2-butenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35660-94-7 | |
| Record name | (2E)-2-Methyl-2-butenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35660-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-2-Methylcrotonoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035660947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-2-Methyl-2-butenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2-methylcrotonoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of tigloyl chloride in the synthesis of the natural product, methyl 10-(2-methyl-2-butenoyl-oxy)-(2Z, 8Z)-2, 8-decadiene-4, 6-diynoate, isolated from Solidago altissima? []
A: Tigloyl chloride, also known as (E)-2-methylcrotonoyl chloride, was employed to introduce the 2-methyl-2-butenoyloxy side chain into the target molecule. Researchers synthesized both the (E)- and (Z)- isomers of the ester using tigloyl chloride and the mixed anhydride of angelic acid, respectively. Comparison with the isolated natural product confirmed the (Z)-configuration in the naturally occurring compound. [] This highlights the importance of stereochemistry in natural product synthesis.
Q2: Can you elaborate on the use of tigloyl chloride in the synthesis of cladobotryal, CJ16,169, and CJ16,170? []
A: While the provided abstract doesn't explicitly mention the use of tigloyl chloride in the synthesis of cladobotryal, CJ16,169, and CJ16,170, it highlights the use of a similar reagent, "tigloyl chloride," for acylation. This suggests a potential application of tigloyl chloride for introducing a tigloyl group during the multi-step synthesis of these complex natural products. [] Further investigation into the full text of the research article would be necessary to confirm the specific role of tigloyl chloride in this context.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


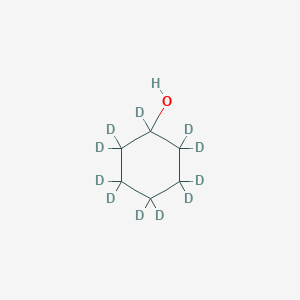
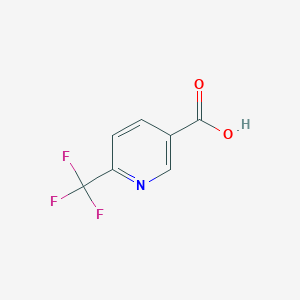

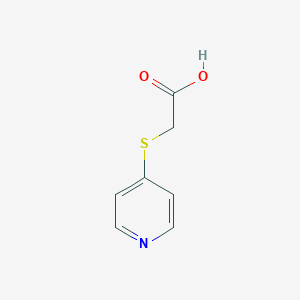
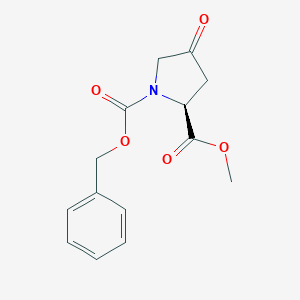

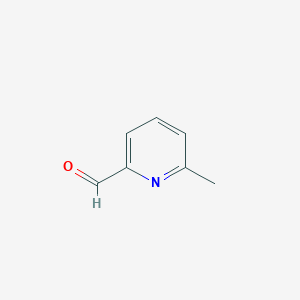
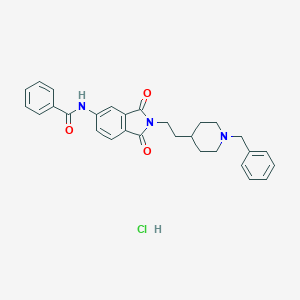
![2-Tributylstannylbenzo[b]thiophene](/img/structure/B120006.png)
